N-[(Trimethylsilyl)methyl]aniline

Hydroaminoalkylation Titanium Catalysis Regioselective C–C Bond Formation

Standard alkylamines fail to generate α-aminomethyl radicals or direct linear selectivity in C-C bond formation. This secondary α-silylamine solves both: - TMS group acts as electrophilic leaving group under visible-light photoredox, enabling radical additions without protecting groups. - Steric bulk of α-TMS directs Ti-catalyzed hydroaminoalkylation to linear products (7:93 l:b with allylbenzene). Supplied for one-pot hydroaminoalkylation-protodesilylation, DEL on-DNA diversification, and sustainable light-driven synthesis.

Molecular Formula C10H17NSi
Molecular Weight 179.33 g/mol
CAS No. 17890-12-9
Cat. No. B11909994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(Trimethylsilyl)methyl]aniline
CAS17890-12-9
Molecular FormulaC10H17NSi
Molecular Weight179.33 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CNC1=CC=CC=C1
InChIInChI=1S/C10H17NSi/c1-12(2,3)9-11-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3
InChIKeyVIAPGVLSJAGIPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(Trimethylsilyl)methyl]aniline: Compound Overview


N-[(Trimethylsilyl)methyl]aniline (CAS 17890-12-9) is an organosilicon compound classified as a secondary α-silylamine, characterized by a trimethylsilyl (TMS) group attached to the nitrogen atom via a methylene (–CH₂–) spacer [1]. It serves as a stoichiometric α-silylated amine substrate in catalytic C–C bond-forming reactions, particularly in hydroaminoalkylation and photoredox-mediated radical additions [2]. Unlike its tertiary amine analogs, it features a secondary amine –NH– group, offering a distinct synthetic handle for deprotection or further derivatization post-silylation [3].

Why N-[(Trimethylsilyl)methyl]aniline Cannot Be Substituted


Generic substitution with non-silylated anilines such as N-methylaniline, N-ethylaniline, or N-benzylaniline fails to meet the critical functional requirement of an α-C–H activation/deprotonation step that generates α-aminoalkyl radicals or organometallic intermediates under mild conditions. The trimethylsilyl (TMS) group in N-[(Trimethylsilyl)methyl]aniline functions as an electrophilic leaving group in photoredox catalysis, enabling efficient generation of α-aminomethyl radicals; non-silylated amines cannot serve as radical precursors under identical visible-light conditions [1]. Furthermore, in titanium-catalyzed hydroaminoalkylation, the steric bulk of the α-TMS group directs regioselectivity toward linear products, a property unattainable with unsubstituted N-methylaniline, which inherently favors branched isomers [2]. These mechanistically distinct properties cannot be replicated by simply varying the alkyl group on aniline.

N-[(Trimethylsilyl)methyl]aniline: Performance Evidence


Linear Regioselectivity in Hydroaminoalkylation

In titanium-catalyzed hydroaminoalkylation of alkenes, N-[(Trimethylsilyl)methyl]aniline (amine 4) delivers linear products with significantly enhanced regioselectivity compared to N-methylaniline, which inherently favors branched isomers. Using an optimized titanium catalyst (VIII, 10 mol%) at 140 °C for 24 h, the reaction with allylbenzene afforded a combined yield of 71% with an excellent regioselectivity of 7:93 favoring the linear isomer [1]. In contrast, analogous reactions with N-methylaniline are known to yield the branched isomer as the major product due to a lack of α-substituent steric control [2].

Hydroaminoalkylation Titanium Catalysis Regioselective C–C Bond Formation

α-Aminomethyl Radicals via Photoredox Catalysis

N-[(Trimethylsilyl)methyl]aniline acts as a stoichiometric α-silylamine precursor for α-aminomethyl radicals under visible-light photoredox conditions, a capability not shared by non-silylated anilines (e.g., N-methylaniline, N-ethylaniline) which require harsher conditions or alternative activation modes. In the presence of an iridium photocatalyst ([Ir(ppy)₂(dtbbpy)]BF₄) and blue LED irradiation, the TMS group acts as an electrophilic leaving group upon single-electron oxidation, generating the reactive α-aminomethyl radical [1]. Non-silylated tertiary amines can only participate in such reactions via a proton-loss mechanism, which is less efficient and limits substrate scope [2].

Photoredox Catalysis Radical Chemistry Visible-Light-Induced Reactions

DEL Synthesis Without Protecting Groups

In DEL synthesis, the use of α-silylamines like N-[(Trimethylsilyl)methyl]aniline eliminates the need for amine protecting groups during photoredox-mediated alkylation, a significant advantage over conventional anilines that require protection/deprotection steps. The compound was demonstrated as a multifunctional building block compatible with on-DNA alkylation using commercially available alkyl bromides under photoredox conditions, preserving DNA integrity and enabling sequential derivatization [1]. This contrasts with non-silylated anilines, which often necessitate Boc or other protecting groups that are incompatible with aqueous DEL reaction conditions or require additional steps.

DNA-Encoded Libraries Photoredox-Mediated Alkylation Medicinal Chemistry

N-[(Trimethylsilyl)methyl]aniline: Procurement Scenarios


Hydroaminoalkylation to Linear Alkylamines

Procure N-[(Trimethylsilyl)methyl]aniline for one-pot hydroaminoalkylation-protodesilylation procedures to access linear alkylamines from simple alkenes. The compound's α-TMS group directs regioselectivity toward linear products (e.g., 7:93 linear:branched with allylbenzene) under titanium catalysis, enabling a streamlined route to unbranched amine targets without pre-functionalization [1]. This scenario is particularly relevant for medicinal chemistry and agrochemical intermediate synthesis.

Photoredox Aminomethylation for DEL Construction

Use N-[(Trimethylsilyl)methyl]aniline as an α-silylamine building block in photoredox-mediated alkylation for DEL synthesis. Its ability to generate α-aminomethyl radicals under mild, aqueous-compatible conditions without protecting groups makes it uniquely suited for on-DNA diversification, increasing C(sp³) fraction and library complexity [2]. This is a critical procurement consideration for pharmaceutical hit discovery platforms.

Radical Precursor for Visible-Light C–C Bond Formation

Employ N-[(Trimethylsilyl)methyl]aniline as a stoichiometric α-silylamine radical precursor in visible-light-driven photoredox catalysis. The TMS group serves as an efficient electrophilic leaving group upon single-electron oxidation, facilitating addition to electron-deficient alkenes and alkynes [3]. This scenario is ideal for laboratories developing sustainable, light-driven synthetic methodologies.

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